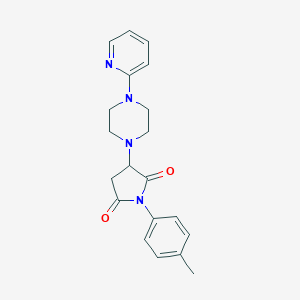![molecular formula C19H13N5O2S B304535 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304535.png)
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the NF-κB pathway, which plays a significant role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide can induce apoptosis in cancer cells and inhibit the NF-κB pathway, which plays a significant role in inflammation. It has also been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is its potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide. One of the significant directions is to study its potential use as an anti-inflammatory agent. Another direction is to investigate its potential as a neuroprotective agent. Additionally, studies can be conducted to improve the solubility of this compound in water and to reduce its potential toxicity.
Conclusion:
In conclusion, 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has potential applications in various fields of research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research can be conducted to investigate its potential as an anti-inflammatory and neuroprotective agent and to improve its solubility and reduce its potential toxicity.
Synthesemethoden
The synthesis of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been reported in the literature using different methods. One of the methods involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-carbaldehyde with 1H-pyrrole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride to yield the intermediate compound. The intermediate is then reacted with 2-chloro-1,3,4-oxadiazole in the presence of sodium hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been studied for its potential applications in various fields of research. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Eigenschaften
Produktname |
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide |
|---|---|
Molekularformel |
C19H13N5O2S |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
5-(4-methyl-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidin-6-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C19H13N5O2S/c1-11-13-14(24-9-5-6-10-24)15(18-22-23-19(27)26-18)25-17(13)21-16(20-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27) |
InChI-Schlüssel |
MMFMRRFWVCJETK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5 |
Kanonische SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)



![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)

![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)
